4-(3,5-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine
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Overview
Description
4-(3,5-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine: is a synthetic organic compound characterized by a piperidine ring substituted with a 3,5-dimethylphenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Substitution with 3,5-Dimethylphenyl Group:
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization, substitution, and hydroxylation reactions sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 4-(3,5-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative. Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: 4-(3,5-Dimethylphenyl)-4-oxo-1-iso-propylpiperidine.
Reduction: 4-(3,5-Dimethylphenyl)-1-iso-propylpiperidine.
Substitution: 4-(3,5-Dimethyl-4-bromophenyl)-4-hydroxy-1-iso-propylpiperidine.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: It has potential as an inhibitor of specific enzymes, making it useful in biochemical research.
Medicine
Drug Development:
Industry
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 4-(3,5-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the aromatic ring can engage in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-phenylpiperidine: Lacks the dimethyl substitutions, resulting in different chemical properties.
4-(3,5-Dimethylphenyl)piperidine:
Uniqueness
4-(3,5-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine is unique due to the combination of its hydroxyl group and dimethylphenyl substitution, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-1-propan-2-ylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12(2)17-7-5-16(18,6-8-17)15-10-13(3)9-14(4)11-15/h9-12,18H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEHPLDELLZVLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CCN(CC2)C(C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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